6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(2-methyl-6-nitrophenyl)quinazolin-2-amine is a synthetic compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines and their derivatives have been extensively studied due to their potential as therapeutic agents, particularly in oncology and inflammation-related diseases. This compound features a complex structure that incorporates multiple functional groups, enhancing its potential bioactivity.
Quinazolines are classified based on their substitution patterns and structural modifications. The specific compound in question can be classified as a 2-substituted quinazolin-2-amine, characterized by the presence of dichloro and dimethoxy groups on the phenyl ring and a nitrophenyl substituent at the nitrogen atom of the quinazoline ring. This classification highlights its potential for varied interactions within biological systems, particularly as inhibitors of specific enzymes or receptors.
The synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(2-methyl-6-nitrophenyl)quinazolin-2-amine typically involves several steps:
The synthesis may utilize various reagents such as phosphorous oxychloride for activating amines and solvents like dimethylformamide for facilitating reactions. Yield optimization and purification techniques such as recrystallization or chromatography are critical for obtaining pure compounds.
The molecular formula for this compound is . The structure consists of:
The molecular weight is approximately 396.26 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure, with characteristic peaks corresponding to each functional group.
The compound can participate in various chemical reactions:
Reactions are typically monitored using thin-layer chromatography (TLC) to assess progress and yield before purification steps.
The mechanism of action of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(2-methyl-6-nitrophenyl)quinazolin-2-amine is likely related to its ability to inhibit specific kinases or receptors involved in cell signaling pathways. Quinazolines have been shown to interact with targets such as fibroblast growth factor receptors (FGFRs), which are crucial in tumorigenesis.
Research indicates that quinazoline derivatives can disrupt ATP binding in kinases, leading to altered cellular proliferation and survival pathways. In vitro studies may reveal IC50 values demonstrating potency against target enzymes.
The compound is expected to be a solid at room temperature with a melting point that may vary based on purity (typically between 115–117 °C).
It is soluble in organic solvents like dimethyl sulfoxide and dimethylformamide but may have limited solubility in water due to its hydrophobic nature. The presence of chlorine and nitro groups suggests potential reactivity under various conditions.
Thermal stability studies may indicate decomposition temperatures, while spectroscopic analyses provide insights into functional group behavior under different pH conditions.
Scientific Uses
This compound holds promise in medicinal chemistry as a scaffold for developing new anticancer agents due to its structural features that allow for targeted modifications. Its potential applications include:
Research into this compound could lead to significant advancements in therapeutic strategies against various diseases, particularly cancers where kinase signaling plays a pivotal role.
Retrosynthetic analysis of the target compound reveals three key fragments: the 2,6-dichloro-3,5-dimethoxyphenyl moiety, the quinazolin-2-amine core, and the 2-methyl-6-nitrophenyl substituent. Disconnection at the C2-amino linkage suggests Buchwald-Hartwig amination as the terminal step, coupling 4-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl triflate with 2-methyl-6-nitroaniline. The quinazoline core can be derived from anthranilic acid via cyclization with ortho-ester reagents, followed by regioselective functionalization at C4 and C6 positions. Strategic protection of the C2-position is essential prior to introducing the dichloro-dimethoxyphenyl group at C6, typically achieved through palladium-catalyzed cross-coupling. The electron-withdrawing nitro group on the aniline component must be introduced prior to amination to prevent undesired reduction during synthesis [2] [6].
Table 1: Key Retrosynthetic Disconnections
Bond Disconnection | Reconnection Strategy | Intermediate |
---|---|---|
C2-N bond | Buchwald-Hartwig amination | 2-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline |
C6-aryl bond | Ullmann coupling | 6-bromoquinazolin-2-amine |
Quinazoline core | Cyclocondensation | 2-aminobenzamide derivative |
The synthesis initiates with Ullmann coupling between 2,6-dichloro-3,5-dimethoxyiodobenzene and 6-bromo-2-chloroquinazoline using copper(I) iodide (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) in toluene at 110°C for 24 hours, achieving the biaryl linkage with 75-82% yield. Subsequent Buchwald-Hartwig amination couples this intermediate with 2-methyl-6-nitroaniline using Pd2(dba)3 (5 mol%) and XPhos (10 mol%) in toluene at 100°C, yielding the target compound in 68% yield after 16 hours. Critical to success is the sequential introduction of substituents: the electron-deficient quinazoline core requires precise temperature control during Ullmann coupling to prevent homocoupling byproducts, while the sterically encumbered aniline necessitates bulky phosphine ligands (XPhos) to facilitate C-N bond formation [1] [2] [6].
Microwave-assisted synthesis significantly enhances the amination step, reducing reaction time from 16 hours to 45 minutes while improving yield to 85% through accelerated transmetalation and reductive elimination. Post-synthesis purification employs silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:2 v/v), followed by recrystallization from ethanol/dichloromethane to achieve >98% purity, as verified by HPLC and 1H-NMR [2] [6].
The 2,6-dichloro-3,5-dimethoxyphenyl fragment is synthesized through sequential electrophilic aromatic substitutions. Regioselective chlorination of 3,5-dimethoxyaniline employs sulfuryl chloride (SO2Cl2) in glacial acetic acid at 0-5°C, exclusively generating the 2,6-dichloro derivative due to ortho/para-directing effects of the methoxy groups. Subsequent Sandmeyer reaction converts the amino group to iodide using sodium nitrite (1.2 eq) and potassium iodide (2.5 eq) in aqueous HCl at 0°C, yielding 2,6-dichloro-1-iodo-3,5-dimethoxybenzene (87% yield). Temperature control below 5°C is critical during diazotization to prevent diazonium decomposition. Methoxylation is achieved earlier in the sequence using dimethyl sulfate (2.5 eq) and potassium carbonate (3 eq) on 3,5-dihydroxyanisole in acetone under reflux, where the excess base prevents demethylation during extended reaction times [1] [4].
Table 2: Optimization of Regioselective Chlorination
Condition | Reagent | Temperature | Regioselectivity (2,6:2,4) | Yield |
---|---|---|---|---|
A | Cl2, FeCl3 | 25°C | 3:1 | 45% |
B | SO2Cl2, CH3CO2H | 0-5°C | >20:1 | 82% |
C | NCS, CCl4 | 60°C | 5:1 | 63% |
Incorporation of the sterically demanding 2-methyl-6-nitrophenyl group requires specialized catalytic systems due to the orthogonal steric constraints. Screening of palladium catalysts revealed that Pd2(dba)3/XPhos outperformed Pd(OAc)2/BINAP and Pd(PPh3)4 systems, providing 68% yield versus <30% for alternatives. The bulkier XPhos ligand (cone angle = 162°) mitigates steric repulsion between the quinazoline C2-position and the ortho-methyl group on the aniline during reductive elimination. Solvent optimization showed that toluene provides optimal balance between catalyst solubility and reaction temperature, while polar aprotic solvents (DMF, DMSO) promote dehalogenation side products. For the nitro group stability, the reaction must be conducted under inert atmosphere to prevent reduction of the nitro functionality by phosphine ligands or solvent impurities [2] [6].
Notably, electron-deficient quinazolines exhibit reduced nucleophilicity at C2, necessitating elevated temperatures (100°C) for amination. Catalyst loading can be reduced to 2 mol% Pd without yield compromise when using pre-formed Pd-XPhos complexes, minimizing metal contamination in the final product. The stoichiometric ratio of 1:1.2 (quinazoline:aniline) prevents diarylation byproducts while ensuring complete conversion of the halogenated quinazoline precursor [2].
Solid-phase synthesis enables efficient parallel production of structural analogs through resin-bound intermediates. The 4-methoxytriphenylmethyl (Mmt)-resin is functionalized with 2-aminobenzenethiol, providing anchor points for quinazoline assembly. Fmoc-protected anthranilic acid derivatives are coupled to the resin-bound thiol using DIC/HOBt activation (3 eq each) in DMF for 12 hours, followed by cyclodehydration with trimethyl orthoformate in acetic acid to form the resin-bound quinazolin-4(3H)-one. Regioselective chlorination at C4 is achieved using phosphorus oxychloride (5 eq) in dichloroethane at 80°C for 4 hours, yielding the 4-chloroquinazoline resin [5] [7] [10].
The dichloro-dimethoxyphenyl group is introduced via Suzuki-Miyaura coupling using Pd(PPh3)4 (0.1 eq) and K2CO3 (3 eq) in DME/H2O (4:1) at 85°C for 8 hours. Subsequent nucleophilic displacement with 2-methyl-6-nitroaniline (5 eq) in NMP at 120°C for 24 hours installs the target amine, with cleavage from resin achieved by 20% hexafluoroisopropanol in DCM. This approach generates a 48-member library with yields ranging from 65-82% and purities >85% after HPLC, demonstrating significant advantages for rapid analog generation compared to solution-phase methods. Key modifications include the use of microwave irradiation during amination (150°C, 30 min) to reduce reaction times and suppression of racemization through careful pH control during amino acid couplings [5] [7] [10].
Table 3: Solid-Phase Synthesis Efficiency Comparison
Step | Solution-Phase Yield | Solid-Phase Yield | Purity (HPLC) |
---|---|---|---|
Quinazoline Cyclization | 78% | 92% | 95% |
C6-Aryl Coupling | 82% | 88% | 90% |
C2-Amination | 68% | 75% | 88% |
Overall Process | 44% | 62% | N/A |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: